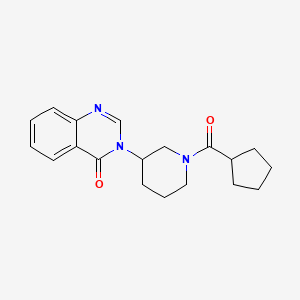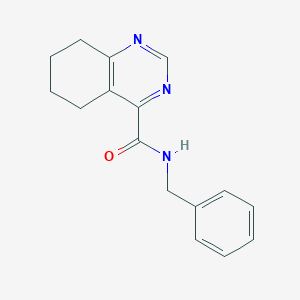![molecular formula C8H16N2O3 B2681846 4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid CAS No. 60274-11-5](/img/structure/B2681846.png)
4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid
概要
説明
4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid, also known as N,N-dimethylglycine ethyl ester, is a chemical compound. It has a molecular formula of C8H16N2O3 and a molecular weight of 188.227 .
Physical And Chemical Properties Analysis
4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid has a density of 1.117±0.06 g/cm3 and a boiling point of 401.6±30.0 °C .科学的研究の応用
Drug and Gene Delivery
This compound has been used in the creation of amphiphilic block copolymers, which can self-associate in aqueous media into nanosized micelles. These micelles can be loaded with anticancer drugs and nucleic acids for simultaneous delivery, significantly improving cancer therapy .
Nanocarrier in Gene Transfection
The compound has been used in the creation of Poly (2-(N,N-dimethylamino) ethyl methacrylate) (PDMAEMA), a nanomaterial that has shown great potential as a new generation of nanocarriers in gene transfection. It has been used to efficiently condense plasmid DNA into nanostructures for transfection in plant cells .
Antimicrobial Activity
The compound has been used in the synthesis of PR-TPB complex, which has shown good activity against both Gram-positive bacteria and yeast, including Candida albicans .
Optical Properties
The compound has been used in the synthesis of compounds with unique optical properties. These compounds have been studied using UV-Vis and fluorescence spectra .
Production of Cationic Polymers
The compound is commonly used in the production of cationic polymers. These polymers are highly charged and have applications such as flocculants, coagulants, dispersants, and stabilizers .
特性
IUPAC Name |
4-[2-(dimethylamino)ethylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-10(2)6-5-9-7(11)3-4-8(12)13/h3-6H2,1-2H3,(H,9,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEDFENUDVHGNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2681763.png)
![Ethyl 4-(4-fluorophenyl)-2-[[2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2681767.png)
![2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-furylmethyl)butanamide](/img/structure/B2681768.png)
![2-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid](/img/structure/B2681769.png)
![2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2681770.png)

![N-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2681774.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-dimethylpropanamide](/img/structure/B2681777.png)



![3-(4-Chloro-3-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2681783.png)
